molecular formula C19H11Cl2N3O2S B12153133 (2Z)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12153133
M. Wt: 416.3 g/mol
InChI Key: IXTFCCWXDUCMNA-SXGWCWSVSA-N
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Description

(2Z)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes chlorobenzyl and chlorobenzylidene groups attached to a thiazolo[3,2-b][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions One common synthetic route includes the condensation of 2-chlorobenzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolo[3,2-b][1,2,4]triazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent selection, reaction temperature, and time are critical parameters that are carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl and chlorobenzylidene groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. Researchers are investigating its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is being explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for further development in the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2Z)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes or proteins involved in cellular processes. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione apart is its unique thiazolo[3,2-b][1,2,4]triazine core, which imparts distinct chemical and biological properties. This core structure allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H11Cl2N3O2S

Molecular Weight

416.3 g/mol

IUPAC Name

(2Z)-6-[(2-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H11Cl2N3O2S/c20-13-7-5-11(6-8-13)9-16-18(26)24-19(27-16)22-17(25)15(23-24)10-12-3-1-2-4-14(12)21/h1-9H,10H2/b16-9-

InChI Key

IXTFCCWXDUCMNA-SXGWCWSVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=NC2=O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=NC2=O)Cl

Origin of Product

United States

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